molecular formula C16H21F3O3 B1394530 4-Octyloxy-3-trifluoromethylbenzoic acid CAS No. 1005407-63-5

4-Octyloxy-3-trifluoromethylbenzoic acid

Cat. No. B1394530
Key on ui cas rn: 1005407-63-5
M. Wt: 318.33 g/mol
InChI Key: CAZVJSKHSOCIBU-UHFFFAOYSA-N
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Patent
US07759370B2

Procedure details

A 12 L round bottom flask was inerted and charged with 1-octanol (103 g, 0.793 mol, 1 equiv), THF (2 L), 1 M potassium tert-butoxide (2 L, 2.5 equiv) and heated to 65° C. and held for 45 minutes. The reaction was charged over 1 hour with 4-fluoro-3-trifluoromethyl benzoic acid (165 g, 0.793 mol) while maintaining the temperature at 64 to 67° C. After 2 hours, the reaction mixture was sampled. The sample was concentrated, quenched into 1 N HCl, extracted with ethyl acetate, removed the ethyl acetate, diluted with acetonitrile and injected in to the HPLC. The reaction was complete. The reaction mixture was stirred overnight at 18 to 23° C. The mixture was cooled to 5 to 10° C. and cautiously quenched with water (1.6 L). The quench was exothermic and the temperature was maintained at T<10° C. The resulting mixture was concentrated under vacuum until no noticeable THF was coming off. The resulting aqueous mixture was acidified to pH 1 to 2 using 6 N HCl (400 mL). The mixture was extracted with MTBE (2×2.5 L). The MTBE phases were combined, washed with brine (2 L), dried with magnesium sulfate, filtered over Celite, concentrated to afford the title product (279 g, 111% yield, 95.6% AUC by HPLC) as a tan solid.
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step Two
Yield
111%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].CC(C)([O-])C.[K+].F[C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[CH:19][C:18]=1[C:26]([F:29])([F:28])[F:27]>C1COCC1>[CH2:1]([O:9][C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[CH:19][C:18]=1[C:26]([F:27])([F:29])[F:28])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
103 g
Type
reactant
Smiles
C(CCCCCCC)O
Name
Quantity
2 L
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
165 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at 18 to 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12 L round bottom flask was inerted
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 64 to 67° C
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
ALIQUOT
Type
ALIQUOT
Details
the reaction mixture was sampled
CONCENTRATION
Type
CONCENTRATION
Details
The sample was concentrated
CUSTOM
Type
CUSTOM
Details
quenched into 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
removed the ethyl acetate
ADDITION
Type
ADDITION
Details
diluted with acetonitrile
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 5 to 10° C.
CUSTOM
Type
CUSTOM
Details
cautiously quenched with water (1.6 L)
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at T<10° C
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum until no noticeable THF
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with MTBE (2×2.5 L)
WASH
Type
WASH
Details
washed with brine (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(CCCCCCC)OC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 279 g
YIELD: PERCENTYIELD 111%
YIELD: CALCULATEDPERCENTYIELD 110.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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